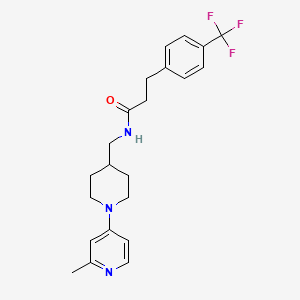![molecular formula C13H20N2O3S B2636451 4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione CAS No. 1153850-22-6](/img/structure/B2636451.png)
4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Catechol Oxidase Models and Copper Complexes
Research by Merkel et al. (2005) investigated unsymmetrical dinucleating ligands, including one with a structure similar to the compound , to model the active site of type 3 copper proteins. These studies revealed the influence of a thioether group close to the metal site, contributing to understanding the mimicry of enzyme activities and enhancing catecholase activity (Merkel et al., 2005).
Antitumor and Anti-monoamine Oxidase Activities
Markosyan et al. (2020) developed a synthesis method leading to compounds with structures related to the query compound, which showed antitumor and anti-monoamine oxidase activities. This research opens avenues for the development of novel therapeutic agents (Markosyan et al., 2020).
Reactions and Synthesis of N-substituted Thiomorpholine Dioxides
Asinger et al. (1981) described the synthesis of various N-substituted thiomorpholine-1,1-dioxides, including reactions relevant to the query compound, providing a foundation for further chemical modifications and potential applications in synthesis and medicinal chemistry (Asinger et al., 1981).
Cyclin-dependent Kinase Inhibitors
Tsou et al. (2009) reported on the discovery of a novel class of antitumor agents that includes derivatives structurally related to the compound of interest, showing potent inhibition of cyclin-dependent kinase 4 (CDK4). This work suggests potential applications in cancer therapy by targeting CDK4 (Tsou et al., 2009).
ERK1/2 Inhibitors for Cancer Treatment
Li et al. (2009) studied analogs of a compound similar to the query, aiming at developing ERK1/2 substrate-specific inhibitors. Their research demonstrated the importance of structural modifications for enhancing the activity against cell proliferation and inducing apoptosis, which could be valuable for cancer treatment (Li et al., 2009).
properties
IUPAC Name |
[3-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethoxy]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c14-11-12-2-1-3-13(10-12)18-7-4-15-5-8-19(16,17)9-6-15/h1-3,10H,4-9,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFSYKXYNCBXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCOC2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

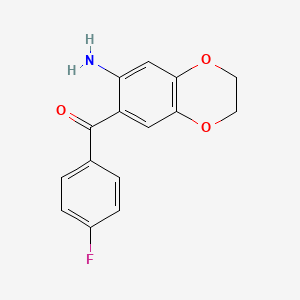
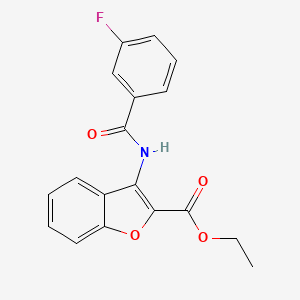
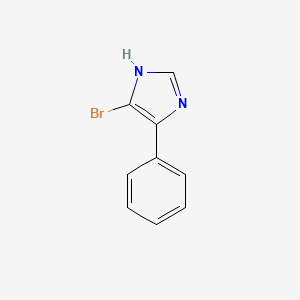
![4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2636374.png)
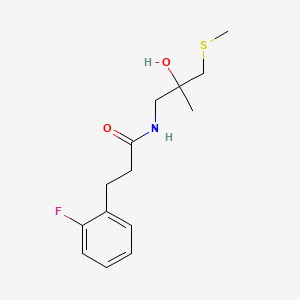
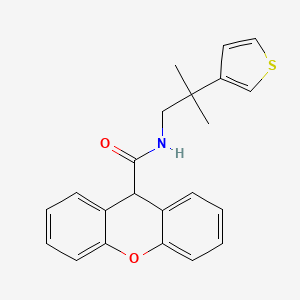
![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2636382.png)
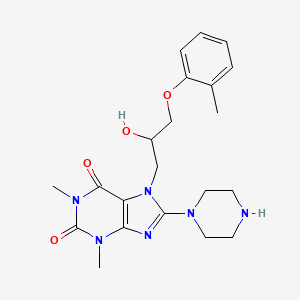
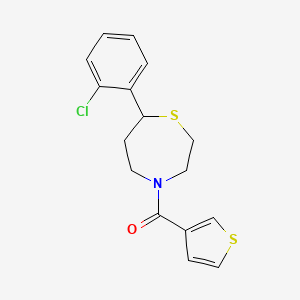
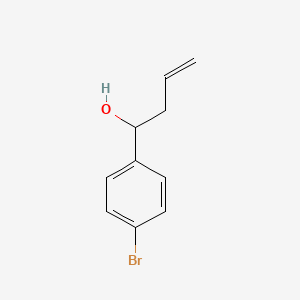
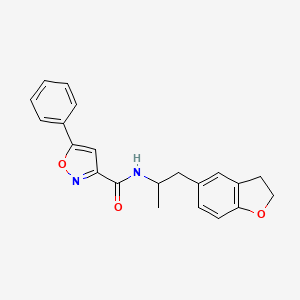
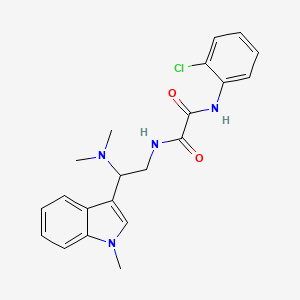
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2636390.png)
